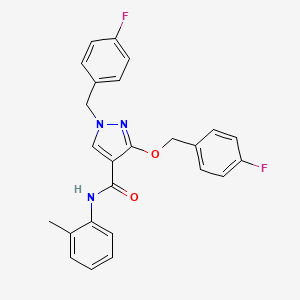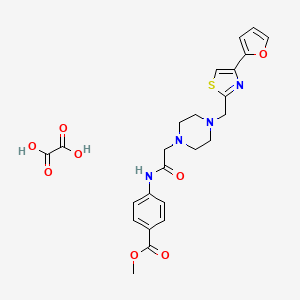
Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36. It is a derivative of thioxopyrimidines, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such compounds often starts with a Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Michael addition, S-alkylation, and cyclization . For instance, S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride can afford the desired thiazolo .科学的研究の応用
Synthetic Applications and Chemical Transformations
Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and its derivatives are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the cyclisation reactions to produce tetrahydroquinolin-4-ones and benzazepinones are fundamental synthetic pathways that provide insights into constructing diverse heterocyclic compounds, which are pivotal in drug development and materials science (Proctor, Ross, & Tapia, 1972). Similarly, the synthesis of constrained ACC derivatives through cyclopropanation processes showcases innovative approaches to generate structurally complex molecules with potential applications in medicinal chemistry and agriculture (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Biological Activities and Pharmaceutical Research
Heterocyclic compounds, including derivatives of tetrahydroquinazoline, have shown significant antibacterial activities against a variety of microorganisms. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents. For example, certain derivatives demonstrated potent activity against Staphylococcus aureus, Bacillus species, and Escherichia coli, indicating their relevance in addressing antibiotic resistance challenges (Osarumwense, 2022).
Material Science and Catalysis
In material science, the chemical properties of this compound derivatives are exploited to develop new materials and catalysts. The synthesis of novel quinazolinone-based derivatives acting as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases exemplifies the intersection of organic synthesis and biomedical research, offering pathways to novel cancer therapeutics (Riadi et al., 2021).
将来の方向性
The future directions for research on “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for drug development .
作用機序
Target of Action
The primary targets of “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” are currently unknown. This compound is structurally similar to quinolone antibiotics, which are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . .
Mode of Action
Based on its structural similarity to quinolone antibiotics, it may interact with its targets by binding to the enzyme dna gyrase, thereby inhibiting the process of dna replication in bacteria .
Biochemical Pathways
If it acts similarly to quinolone antibiotics, it may affect the dna replication pathway in bacteria, leading to the inhibition of bacterial growth .
Result of Action
If it acts similarly to quinolone antibiotics, it may result in the inhibition of bacterial growth by preventing DNA replication .
特性
IUPAC Name |
methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUXWQPGFDVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
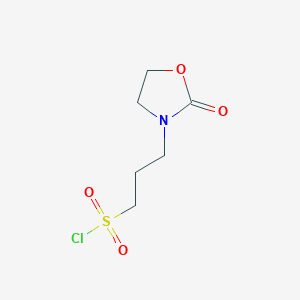
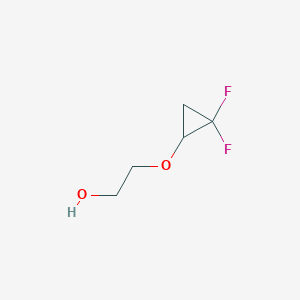
![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)
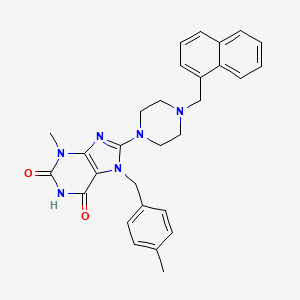
![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)
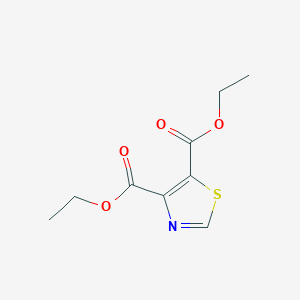
![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
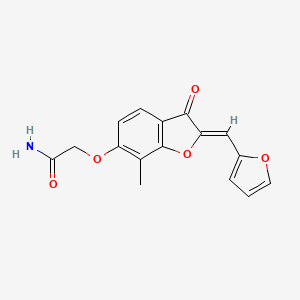
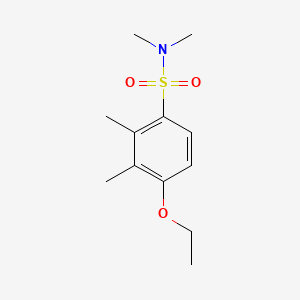
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
